4-fluoro-N-[(4-fluorophenyl)methyl]aniline CAS number 80143-73-3
4-fluoro-N-[(4-fluorophenyl)methyl]aniline CAS number 80143-73-3
This guide details the technical profile, synthesis, and applications of 4-fluoro-N-[(4-fluorophenyl)methyl]aniline (CAS 80143-73-3), a critical fluorinated building block in medicinal chemistry.
CAS Number: 80143-73-3 Synonyms: 4-Fluoro-N-(4-fluorobenzyl)aniline; N-(4-Fluorobenzyl)-4-fluoroaniline; Bis(4-fluorophenyl)methylamine (ambiguous, but used).
Executive Summary
4-fluoro-N-[(4-fluorophenyl)methyl]aniline is a secondary amine intermediate characterized by two para-fluorinated benzene rings linked by a methylene-amine bridge. It serves as a high-value scaffold in the development of KCNQ2/3 (Kv7.2/7.3) potassium channel openers (analogous to Retigabine/Ezogabine) and as a metabolic probe in drug discovery. The strategic placement of fluorine atoms at the para positions blocks metabolic oxidation (P450-mediated hydroxylation), significantly enhancing the metabolic stability and lipophilicity of the parent pharmacophore.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| Molecular Formula | C₁₃H₁₁F₂N |
| Molecular Weight | 219.23 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | 45–50 °C (Typical range for class; distinct from imine precursor at 63–67 °C) |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol, DMSO; Insoluble in water |
| pKa (Predicted) | ~3.5–4.0 (Aniline nitrogen is less basic due to aryl electron withdrawal) |
| LogP | ~3.8 (High lipophilicity due to bis-fluorination) |
Synthesis & Manufacturing Protocols
Two primary routes exist for the synthesis of CAS 80143-73-3.[1] Method A (Reductive Amination) is the preferred industrial route due to its high selectivity for the secondary amine, minimizing over-alkylation side products.
Method A: Reductive Amination (Preferred)
This route involves the condensation of 4-fluoroaniline with 4-fluorobenzaldehyde to form an imine intermediate (Schiff base), followed by selective reduction.
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Reagents: 4-Fluoroaniline (1.0 eq), 4-Fluorobenzaldehyde (1.0 eq), NaBH₄ or NaBH(OAc)₃ (1.5 eq), Methanol or DCM.
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Mechanism:
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Imine Formation: Nucleophilic attack of the aniline nitrogen on the aldehyde carbonyl forms the imine (CAS 39769-09-0) with water loss.
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Reduction: Hydride transfer reduces the C=N bond to the C-N single bond.
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Step-by-Step Protocol:
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Condensation: Charge a reactor with Methanol (10 volumes). Add 4-Fluoroaniline (1.0 eq) and 4-Fluorobenzaldehyde (1.0 eq). Stir at 25°C for 2–4 hours. Monitor by TLC/HPLC for the disappearance of starting materials and formation of the imine (Solid, mp 63–67°C).
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Reduction: Cool the mixture to 0°C. Slowly add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise to control hydrogen evolution.
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Quench: Stir at room temperature for 2 hours. Quench with saturated NH₄Cl solution.
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Workup: Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexane).
Method B: Direct Nucleophilic Substitution
Direct alkylation of 4-fluoroaniline with 4-fluorobenzyl bromide.
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Risk: High probability of forming the tertiary amine (bis-alkylation) impurity.
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Control: Use excess aniline (2-3 eq) to favor mono-alkylation.
Synthesis Workflow Diagram
The following diagram illustrates the critical decision points and process flow for Method A.
Figure 1: Optimized Reductive Amination Workflow for CAS 80143-73-3.
Applications in Drug Discovery[3][11]
KCNQ (Kv7) Channel Modulation
This compound is a structural analog of the "aniline head" of Retigabine (Ezogabine) and Flupirtine .
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Mechanism: These drugs bind to the pore-forming domain of KCNQ2/3 channels, stabilizing the open state and hyperpolarizing neurons.
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Role of CAS 80143-73-3: It serves as a simplified lipophilic probe to study the hydrophobic pocket binding affinity without the complexity of the carbamate tail. The para-fluorine on the benzyl ring mimics the specific halogenation pattern required for high-affinity binding in the KCNQ hydrophobic pocket.
Metabolic Stability (The "Fluorine Effect")
In medicinal chemistry, replacing hydrogen with fluorine at the para position of phenyl rings is a standard tactic to block CYP450-mediated metabolism .
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Rationale: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, preventing metabolic oxidation at the reactive para site.
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Application: Researchers use CAS 80143-73-3 to compare metabolic half-life against non-fluorinated analogs (e.g., N-benzylaniline) to validate structure-activity relationships (SAR).
Analytical Characterization
To validate the identity of CAS 80143-73-3, the following analytical signatures must be confirmed:
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¹H NMR (400 MHz, CDCl₃):
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δ 6.9–7.3 (Multiplets, 8H, Aromatic protons).
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δ 4.25 (Singlet or doublet, 2H, N-CH₂ -Ar).
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δ 3.8–4.0 (Broad singlet, 1H, NH ).
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Note: Coupling with ¹⁹F will split aromatic signals.
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¹⁹F NMR:
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Distinct signals for the aniline-ring fluorine (~ -125 ppm) and the benzyl-ring fluorine (~ -115 ppm).
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Mass Spectrometry (ESI+):
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[M+H]⁺ = 220.23.
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Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[2] |
Handling Protocol:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling the solid powder.
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Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine over long periods.
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Spill: Contain with sand/vermiculite. Do not flush into surface water (toxic to aquatic life).[3]
References
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Sigma-Aldrich. 4-fluoro-N-[(4-fluorophenyl)methyl]aniline Product Sheet. Retrieved from
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PubChem. Compound Summary for CID 2110448 (Analogous Structures). National Library of Medicine. Retrieved from
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ChemicalBook. Synthesis Routes for Fluorinated Anilines. Retrieved from
- Journal of Medicinal Chemistry.Structure-Activity Relationships of KCNQ Channel Openers. (General reference for the Retigabine scaffold context).
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Key Organics. Safety Data Sheet: 4-fluoro-N-(4-fluorobenzyl)aniline. Retrieved from

